molecular formula C10H16N2 B1518869 2-[(Dimethylamino)methyl]-4-methylaniline CAS No. 1021144-66-0

2-[(Dimethylamino)methyl]-4-methylaniline

Cat. No.: B1518869
CAS No.: 1021144-66-0
M. Wt: 164.25 g/mol
InChI Key: HVBWWYJEFVLUKO-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-4-methylaniline is a multifunctional aniline derivative of significant interest in chemical and pharmaceutical research. This compound features both a primary aniline and a tertiary dimethylamino group, making it a valuable building block in synthetic organic chemistry. Its primary application lies in its role as a precursor for the synthesis of Schiff base ligands. These ligands, formed through a condensation reaction with aldehydes or ketones, are crucial in developing coordination compounds with metals, which can be investigated for their catalytic, magnetic, or optical properties . In life sciences research, structural analogues of this compound are explored for their potential biological activities. The dimethylaminomethyl aniline scaffold is a key intermediate in synthesizing more complex molecules for various studies. Researchers value this compound for its potential in medicinal chemistry, particularly as a precursor for developing molecules with targeted biological properties. Furthermore, derivatives with similar structures have been utilized in the study of dyes and photosensitizers, which are applicable in photodynamic therapy research . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage guidelines, as compounds in this class may be toxic if swallowed, in contact with skin, or inhaled .

Properties

IUPAC Name

2-[(dimethylamino)methyl]-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8-4-5-10(11)9(6-8)7-12(2)3/h4-6H,7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBWWYJEFVLUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021144-66-0
Record name 2-[(dimethylamino)methyl]-4-methylaniline
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Mechanism of Action

Mode of Action

It is suggested that it may interact with its targets in a manner similar to other compounds in its class. The exact nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The specific biochemical pathways affected by 2-[(Dimethylamino)methyl]-4-methylaniline are currently unknown. It is likely that the compound’s effects are mediated through its interactions with its targets, leading to downstream effects on various biochemical pathways.

Biological Activity

2-[(Dimethylamino)methyl]-4-methylaniline, also known as N,N-dimethyl-2-[(methylamino)methyl]aniline, is a compound belonging to the aniline class, characterized by its unique structure that includes a benzene ring substituted with dimethylamino and methylamino groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of 2-[(Dimethylamino)methyl]-4-methylaniline is C₉H₁₄N₂. The compound features a central carbon atom bonded to both the dimethylamino and methylamino groups, which are critical for its chemical reactivity and biological activity. The structural characteristics contribute to its interactions with biological systems.

Key Properties:

  • Molecular Formula: C₉H₁₄N₂
  • CAS Number: 101-68-8
  • Toxicity: Harmful if swallowed; may cause skin sensitization .

Biological Activity

Research indicates that 2-[(Dimethylamino)methyl]-4-methylaniline exhibits significant biological activity through several mechanisms:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.
  • Enzyme Interaction : The compound interacts with various enzymes, potentially acting as an inhibitor or modulator. This interaction is crucial for understanding its pharmacological applications.
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology .

Research Findings

Several studies have explored the biological activity of 2-[(Dimethylamino)methyl]-4-methylaniline. Notable findings include:

  • Antibacterial Properties : A study indicated that the compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Mechanism of Action : The mechanism by which this compound exerts its effects includes the inhibition of specific metabolic pathways, which could be leveraged for therapeutic purposes .
  • Case Studies : In one case study, the compound was evaluated for its potential use in synthesizing new drug formulations aimed at treating infections resistant to conventional antibiotics .

Comparative Analysis with Related Compounds

To understand the unique biological profile of 2-[(Dimethylamino)methyl]-4-methylaniline, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity Index
3-((Methylamino)methyl)aniline18759-96-10.94
4-(4-Methylpiperazin-1-ylmethyl)phenylamine70261-82-40.89
4-(Piperidin-1-ylmethyl)aniline29608-05-70.89

These compounds share functional groups or structural motifs but differ significantly in their biological activities and applications .

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzene ring substituted with both dimethylamino and methylamino groups. Its molecular formula is C₁₁H₁₅N₂, indicating a complex structure that contributes to its reactivity and biological activity.

Pharmaceutical Applications

  • Precursor in Drug Synthesis :
    • 2-[(Dimethylamino)methyl]-4-methylaniline serves as a precursor for synthesizing various pharmaceutical agents. Its ability to undergo electrophilic substitution reactions makes it valuable in creating more complex molecules used in therapeutic applications.
  • Biological Activity :
    • Studies have shown that this compound interacts with multiple biological pathways, potentially influencing metabolic processes. Its biological activity is attributed to its structural features, which allow for interactions with enzymes and receptors.
  • Potential Anticancer Agent :
    • Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, related compounds have been shown to inhibit cell growth in various cancer cell lines, suggesting that 2-[(Dimethylamino)methyl]-4-methylaniline may also have similar effects .

Industrial Applications

  • Synthesis of Dyes :
    • The compound is utilized in the synthesis of azo dyes, which are widely used in textiles and food coloring. Its amine groups can participate in diazotization reactions, leading to the formation of colored compounds .
  • Production of Polymers :
    • 2-[(Dimethylamino)methyl]-4-methylaniline is also applied in the production of polymers and resins due to its reactivity with various monomers, enhancing the properties of the final products.

Case Study 1: Anticancer Potential

Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For example, compounds structurally similar to 2-[(Dimethylamino)methyl]-4-methylaniline showed significant inhibition of cell proliferation with IC₅₀ values indicating substantial efficacy against specific cancer types .

Case Study 2: Dye Synthesis

In a study focused on azo dye metabolism, it was found that compounds containing amine groups like 2-[(Dimethylamino)methyl]-4-methylaniline could be metabolized by intestinal microbiota into carcinogenic metabolites. This highlights the dual role of such compounds in both beneficial applications (like dye synthesis) and potential health risks .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Anilines with Dimethylamino Groups

Ethyl 4-(Dimethylamino)benzoate
  • Structure: Contains a dimethylamino group at the 4-position and an ester (-COOEt) substituent.
  • Reactivity: Demonstrates higher polymerization reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate due to enhanced electron-donating effects .
  • Applications : Used as a co-initiator in dental resins, where its planar structure improves crosslinking efficiency .
2-Chloro-N-[4-(dimethylamino)benzylidene]aniline
  • Structure: A Schiff base with a 4-(dimethylamino)benzylidene group and a 2-chloro substituent on the aniline ring.
  • Planarity: The benzylidene and chloroaniline systems form a dihedral angle of 67.0°, reducing conjugation compared to 2-[(Dimethylamino)methyl]-4-methylaniline .
  • Synthesis: Prepared via condensation of 4-(dimethylamino)benzaldehyde and 2-chloroaniline, differing from the alkylation route used for 2-[(Dimethylamino)methyl]-4-methylaniline .

Chloro-Methylaniline Derivatives

2-Chloro-4-methylaniline
  • Structure: Lacks the dimethylaminomethyl group but features chloro and methyl substituents at the 2- and 4-positions.
  • Applications: Intermediate in pharmaceuticals like Tolonidine; the chloro group increases electrophilicity compared to dimethylamino derivatives .
  • Toxicity: Similar to dimethylaniline (), but the absence of the dimethylamino group reduces basicity.
4-Chloro-N-methylaniline
  • Structure : Methyl and chloro groups at the 4- and 1-positions, respectively.
  • Biological Relevance : Precursor to Medazepam; the chloro substituent enhances metabolic stability compared to unhalogenated analogs .

Schiff Base Derivatives

N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline
  • Structure: Ethoxy group at the 4-position of the aniline ring and a 4-(dimethylamino)benzylidene moiety.
  • Electronic Effects: The ethoxy group donates electron density, increasing the basicity of the Schiff base nitrogen compared to 2-[(Dimethylamino)methyl]-4-methylaniline .
  • Crystallography : Exhibits planar geometry with a mean C–C bond length of 0.005 Å , suggesting strong conjugation .

Complex Dimethylamino Derivatives

4-({[2-(4-Benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)-N,N-dimethylaniline
  • Structure : Incorporates a tetrahydropyran ring and benzyl group, increasing steric bulk.
  • Applications: Potential use in coordination chemistry; the bulky substituents hinder interactions with metal centers compared to simpler dimethylaminoanilines .

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

One of the most documented and industrially relevant methods to prepare 2-[(Dimethylamino)methyl]-4-methylaniline involves the catalytic hydrogenation of nitro-substituted precursors. This approach is based on reducing a nitro compound bearing the appropriate substitution pattern to the corresponding amine.

Key Process Parameters and Conditions:

Parameter Details
Starting Material Nitrobenzene derivative (e.g., 4-nitro-N,N-dimethylaminomethylbenzene)
Solvent Methanol or other organic solvents
Catalyst Raney Nickel (5% by weight relative to nitro compound)
Hydrogen Pressure 0.1 to 1 atm
Temperature 20 to 80 °C (commonly 60 °C)
Reaction Time 6 to 48 hours (typical 24 hours)
Post-reaction Treatment Filtration, concentration under reduced pressure

Example from Patent CN101735071A:

  • Nitrobenzene (12.87 g, 0.0715 mol) dissolved in 56 mL methanol.
  • 5% Raney Nickel catalyst added.
  • Hydrogen gas introduced at 0.1–1 atm.
  • Stirred at 60 °C for 24 hours.
  • After reaction completion, filtered and concentrated under reduced pressure.
  • Yield: 9.7 g of 4-N,N-dimethylaminomethylaniline (~90% yield).

This method is advantageous due to its high yield, relatively mild conditions, and straightforward work-up. It is scalable and suitable for industrial production.

Alkylation of 4-Methylaniline with Formaldehyde and Dimethylamine

Another common synthetic route involves the alkylation of 4-methylaniline using formaldehyde and dimethylamine to introduce the dimethylaminomethyl substituent on the aromatic ring.

Reaction Overview:

This method enables direct functionalization of the aromatic amine without the need for reduction steps. It is widely used in laboratory and industrial settings due to its simplicity and efficiency.

Industrial Production Considerations

In industrial environments, continuous flow reactors are often employed for the synthesis of 2-[(Dimethylamino)methyl]-4-methylaniline to ensure consistent product quality and high throughput. The process typically includes:

  • Continuous mixing of reactants.
  • Controlled hydrogenation or alkylation steps.
  • Downstream purification via distillation or recrystallization to achieve high purity.

This approach improves reaction control, scalability, and safety, especially when handling gaseous hydrogen or reactive intermediates.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Catalytic hydrogenation Nitro-substituted aromatic Raney Ni catalyst, H₂ (0.1–1 atm), MeOH, 20–80 °C, 6–48 h High yield (~90%), scalable Requires handling of H₂ gas and catalyst
Alkylation (Mannich reaction) 4-Methylaniline Formaldehyde, dimethylamine, acidic medium, mild heating Simple, direct functionalization May require careful pH control and purification
Continuous flow industrial process Same as above Flow reactors for hydrogenation or alkylation Consistent quality, scalable Requires specialized equipment

Research Findings and Notes

  • The catalytic hydrogenation method is well-supported by patent literature and offers a robust route with high selectivity and yield.
  • Alkylation methods are classical and versatile but may require optimization of reaction conditions to minimize side reactions.
  • Purification techniques such as filtration, distillation, and recrystallization are critical to obtaining high-purity 2-[(Dimethylamino)methyl]-4-methylaniline.
  • Safety considerations include handling Raney Nickel catalyst and hydrogen gas under controlled conditions to prevent hazards.
  • The choice of solvent and catalyst loading can significantly influence reaction efficiency and product yield.

Q & A

Basic: What synthetic strategies are recommended for 2-[(Dimethylamino)methyl]-4-methylaniline, and how can reaction parameters be optimized?

Answer:
The compound can be synthesized via a Mannich reaction, where 4-methylaniline reacts with formaldehyde and dimethylamine under acidic conditions. Key parameters include:

  • pH control (acidic conditions to protonate the amine and activate formaldehyde).
  • Temperature (moderate heating to accelerate condensation without promoting side reactions).
  • Stoichiometry (excess dimethylamine to drive the reaction to completion).

Comparative studies on analogous amines (e.g., ethyl 4-(dimethylamino) benzoate) suggest that optimizing amine concentration and catalyst selection improves yield and purity. For instance, higher amine concentrations enhance nucleophilic attack rates, while catalysts like acetic acid stabilize intermediates .

Advanced: How does the dimethylaminomethyl group's position (ortho vs. para) affect electronic properties and reactivity?

Answer:
The ortho -substituted dimethylaminomethyl group in 2-[(Dimethylamino)methyl]-4-methylaniline introduces steric hindrance, altering:

  • Electron density : The dimethylamino group donates electrons via resonance, increasing aromatic ring nucleophilicity.
  • Reactivity : Steric effects may direct electrophilic substitution to the para position of the methyl group.
  • Oxidative stability : Ortho-substituted derivatives are prone to faster oxidation due to reduced steric protection of the amine group.

Studies on resin initiators (e.g., 2-(dimethylamino) ethyl methacrylate) demonstrate that substituent position significantly impacts redox behavior and polymerization efficiency .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H NMR : Aromatic protons (δ 6.5–7.2 ppm), dimethylamino methyl protons (δ 2.1–2.5 ppm), and NH₂ protons (δ 3.8–4.2 ppm).
  • ¹³C NMR : Aromatic carbons (δ 115–140 ppm), methyl carbons (δ 20–25 ppm), and dimethylamino carbons (δ 40–45 ppm).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 164.25 (C₁₀H₁₆N₂).
  • IR : N-H stretches (~3300 cm⁻¹) and C-N stretches (~1250 cm⁻¹).

These methods align with protocols for structurally similar aromatic amines, such as 4-chloro-2-methylaniline, where NMR and MS data are critical for structural confirmation .

Advanced: What mechanistic insights explain the compound's oxidative degradation pathways?

Answer:
Oxidation likely proceeds via:

Quinone formation : The amine group is oxidized to a nitroso intermediate, followed by further oxidation to quinone derivatives.

Electron transfer : The dimethylamino group facilitates electron donation, accelerating oxidation.

In resin chemistry, analogous amines like ethyl 4-(dimethylamino) benzoate exhibit higher oxidative stability compared to aliphatic amines due to resonance stabilization of intermediates .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure.
  • Toxicity : While specific data is limited, aromatic amines (e.g., 4,4’-methylenedianiline) are linked to hepatotoxicity and carcinogenicity.
  • Waste disposal : Follow EPA guidelines for halogenated/organic amines to avoid environmental contamination .

Advanced: How can computational methods (e.g., DFT) predict reaction pathways?

Answer:

  • DFT calculations model electron density distributions and frontier molecular orbitals to predict nucleophilic/electrophilic sites.
  • Case study : For methyl 2-[(4-chlorophenyl)amino]acetate, DFT accurately predicted hydrogen bonding interactions and stabilization energies, validated by crystallographic data .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(Dimethylamino)methyl]-4-methylaniline
Reactant of Route 2
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2-[(Dimethylamino)methyl]-4-methylaniline

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